マルティノシド

概要

説明

Martynoside is a phenylethanoid glycoside, a type of natural compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antiestrogenic properties . This compound is often studied for its potential therapeutic applications, particularly in traditional Chinese medicine.

科学的研究の応用

Antioxidant Properties

Martynoside exhibits strong antioxidant capabilities, which are crucial for neutralizing free radicals and preventing oxidative stress. Studies have shown that martynoside can scavenge reactive oxygen species (ROS), contributing to cellular protection and longevity.

Anti-Inflammatory Effects

Research indicates that martynoside possesses notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and prostaglandin E2, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Martynoside has demonstrated anticancer effects in various studies. It exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy, suggesting its potential as an adjunct therapy in oncology .

Antimicrobial Properties

Martynoside has shown antimicrobial activity against various pathogens, including fungi and bacteria. For instance, it has been effective against Microsporum gypseum, indicating its potential use in treating fungal infections .

Traditional Medicine

In traditional medicine, martynoside is derived from plants like Hovenia dulcis and Scoparia dulcis, which are used for their health benefits, including liver protection and treatment of gastrointestinal disorders .

Potential in Drug Development

Martynoside's diverse biological activities position it as a promising candidate for drug development. Its ability to modulate estrogenic activity suggests potential applications in hormone-related therapies .

Neuroprotective Effects

Recent studies have indicated that martynoside may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its antioxidant properties .

Case Study: Anticancer Properties

A study conducted on martynoside's effects on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment.

Case Study: Anti-Inflammatory Mechanisms

In an animal model of arthritis, administration of martynoside resulted in reduced joint swelling and inflammation markers, demonstrating its efficacy as an anti-inflammatory agent.

Data Tables

| Application | Biological Activity | Source |

|---|---|---|

| Antioxidant | Scavenges free radicals | Various plant extracts |

| Anti-inflammatory | Inhibits COX-2 and TNF-α | Hovenia dulcis |

| Anticancer | Induces apoptosis | Breast cancer cell lines |

| Antimicrobial | Effective against fungi | Microsporum gypseum |

| Neuroprotective | Protects neuronal cells | In vitro studies |

作用機序

Target of Action

Martynoside’s primary target is the ribosomal protein L27a (RPL27A) . This protein plays a crucial role in ribosome biogenesis, a key pathway regulating hematopoietic stem cells .

Mode of Action

Martynoside interacts with the exon 4,5-coding region of RPL27A and increases RPL27A protein abundance by attenuating 5-FU-induced ubiquitination-mediated degradation . The key amino acids responsible for this interaction are R87 and K116 .

Biochemical Pathways

The interaction of Martynoside with RPL27A facilitates the 5-FU-blocked rRNA processing, increases mature rRNA abundance, and promotes ribosome biogenesis and function . This leads to the improvement of nucleolar integrity in the presence of 5-FU .

Result of Action

Martynoside’s action results in the attenuation of the 5-FU-induced reduction in RPL27A protein level via inhibiting RPL27A ubiquitination at K92 and K94 . This leads to the rescue of 5-FU-impaired ribosome biogenesis, thus improving the bone marrow hematopoietic function destroyed by 5-FU .

Action Environment

It exhibits multi-lineage protective effects in mice with 5-FU-induced myelosuppression

生化学分析

Biochemical Properties

Martynoside interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to interact with the TNF signaling pathway, down-regulating it to protect ex vivo bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation . Martynoside also exhibits antiestrogenic properties in MCF-7 cells by increasing IGFBP3 levels via the ER-pathway .

Cellular Effects

Martynoside has a profound impact on various types of cells and cellular processes . In MCF-7 cells, it acts as an effective antiestrogen, increasing IGFBP3 levels . It also exhibits anti-proliferative effects on endometrial cells, suggesting that Martynoside could be a significant natural selective estrogen receptor modulator (SERM) .

Molecular Mechanism

The molecular mechanism of Martynoside involves its interaction with biomolecules and its influence on gene expression . It protects ex vivo bone marrow cells from 5-FU-induced cell death and inflammation by down-regulating the TNF signaling pathway . It also increases IGFBP3 levels in MCF-7 cells through the ER pathway .

Temporal Effects in Laboratory Settings

The effects of Martynoside change over time in laboratory settings . It has been shown to increase the number of bone marrow nucleated cells and the percentage of leukocyte and granulocytic populations in 5-FU-induced myelosuppressive mice

Dosage Effects in Animal Models

The effects of Martynoside vary with different dosages in animal models . It has been shown to have protective effects against 5-FU-induced myelosuppression in mice without compromising its antitumor activity

準備方法

Synthetic Routes and Reaction Conditions: Martynoside can be extracted from plants such as Rehmannia glutinosa and Acanthus ilicifolius. The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of martynoside involves large-scale extraction from plant sources. The process includes:

Harvesting: Collecting the plant material.

Extraction: Using solvents to extract the compound.

Purification: Employing chromatographic methods to purify the extract.

Drying and Packaging: Converting the purified extract into a usable form.

化学反応の分析

Types of Reactions: Martynoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

類似化合物との比較

- Acteoside

- Isoacteoside

- Crenatoside

- R-notoginsenoside R2

- 20S-ginsenoside Rg2

Martynoside stands out due to its unique combination of antioxidant, anti-inflammatory, and antiestrogenic properties, making it a valuable compound for various scientific and therapeutic applications.

生物活性

Martynoside, a phenylpropanoid glycoside primarily found in plants of the Lamiaceae family, has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and as an antioxidant. This article delves into the biological activities of martynoside, supported by research findings and case studies.

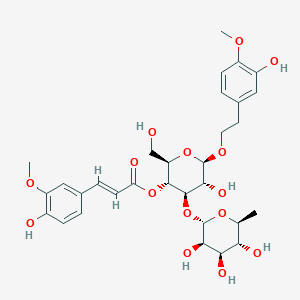

Chemical Structure and Properties

Martynoside is chemically classified as a phenylpropanoid glycoside, structurally related to other compounds such as acteoside. Its molecular formula is , and it exhibits various pharmacological properties attributed to its ability to interact with biological systems.

1. Anticancer Effects

Research indicates that martynoside exhibits significant anticancer properties. In a study assessing its effects on breast cancer cells (MCF-7), martynoside was shown to act as a potent antiestrogen. It increased insulin-like growth factor binding protein 3 (IGFBP3) levels via the estrogen receptor pathway, suggesting its role as a natural selective estrogen receptor modulator (SERM) .

Table 1: Anticancer Activity of Martynoside

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| MCF-7 (Breast) | Increased IGFBP3 levels | ER-mediated pathway |

| Ishikawa (Endometrial) | Antiproliferative effect | ER-mediated pathway |

| KS483 (Osteoblasts) | Induced mineralization | ER-mediated mechanism |

2. Anti-inflammatory Properties

Martynoside has demonstrated anti-inflammatory effects in various models. It was found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its potential as an anti-inflammatory agent . This activity aligns with findings from other phenolic compounds that exhibit similar effects.

Table 2: Anti-inflammatory Activity of Martynoside

| Study Model | Observed Effect | Dosage |

|---|---|---|

| LPS-induced neuroinflammation rats | Decreased TNF-α levels | 20 mg/kg body weight |

| Carrageenan-induced paw edema | Reduced edema | Not specified |

3. Antioxidant Activity

Martynoside also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its radical scavenging ability has been noted in various studies, indicating its potential role in preventing oxidative damage .

Case Studies

Several studies have explored the biological effects of martynoside in clinical or experimental settings:

- Case Study 1 : A study evaluated the protective effects of martynoside against 5-fluorouracil (5-FU)-induced ribosome biogenesis impairment. Results indicated that martynoside could stabilize RPL27A protein levels, thereby restoring ribosome function compromised by chemotherapy .

- Case Study 2 : In an investigation involving osteoblasts, martynoside was shown to enhance mineralization, suggesting its utility in bone health management .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWAYPFRKDSFCL-CNMJWYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415748 | |

| Record name | Martynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-12-2 | |

| Record name | Martynoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Martynoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Martynoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Martynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。